molecular formula C18H19N3O B2733797 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone CAS No. 2034486-18-3

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone

Cat. No. B2733797
CAS RN: 2034486-18-3
M. Wt: 293.37
InChI Key: WKRALFYQTVSPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential for use in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on synthesizing novel quinoline derivatives bearing pyrazoline and pyridine analogues, including compounds with moieties similar to "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone." These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups was found to enhance antimicrobial activity, providing insights into structure-activity relationships (SAR) and the potential for designing new antibacterial and antituberculosis compounds (Desai, Patel, & Dave, 2016).

Metal-Mediated N–H Bond Activation

Research on 2-azetidinones substituted with pyridine and other heterocycles aimed to synthesize tribactams containing a transition metal and its associated ligands. This work opens pathways for developing new complexes with varied transition metals, showcasing the versatile applications of compounds structurally related to "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone" in organometallic chemistry and potential catalysis applications (Casarrubios et al., 2014).

Antiplasmodial Activity

Aziridine–(iso)quinoline hybrid systems, designed as intermediates to functionalized quinolines, showed potential antimalarial activity. Compounds derived from similar chemical structures exhibited micromolar potency against chloroquine-sensitive and resistant strains of Plasmodium falciparum. This highlights the potential for developing new antimalarial agents based on the structural motifs of "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone" (Vandekerckhove et al., 2013).

Photophysical Properties

The study of photochemical substitution of monoazaaromatic compounds by methanol provided insights into the photoreactions of compounds structurally related to "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone." Understanding these reactions is crucial for applications in photochemistry and the development of light-activated processes (Castellano, Catteau, & Lablache-Combier, 1975).

Enzyme Inhibition for Neurodegenerative Diseases

Selective butyrylcholinesterase (BChE) inhibitors, derived from similar compounds, showed potential for treating neurodegenerative diseases by inhibiting Aβ aggregation, a process involved in Alzheimer's disease pathology. This research demonstrates the therapeutic potential of molecules resembling "(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone" in developing treatments for neurodegenerative conditions (Jiang et al., 2019).

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(15-5-8-19-9-6-15)21-12-17(13-21)20-10-7-14-3-1-2-4-16(14)11-20/h1-6,8-9,17H,7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRALFYQTVSPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.